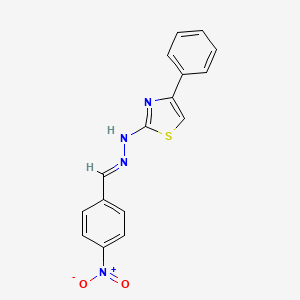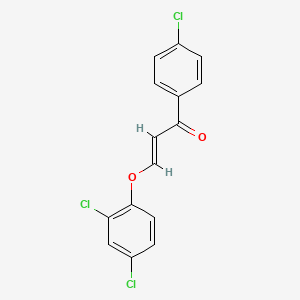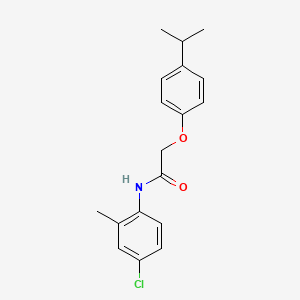
4-nitrobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of hydrazones similar to "4-nitrobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone" typically involves the condensation of an aldehyde or ketone with a hydrazine derivative. In a study detailing the synthesis of related hydrazones, the condensation reaction was performed under microwave irradiation, leading to high yields and the formation of compounds in two possible conformations, demonstrating the flexibility in the synthesis approach and the potential for structural variation in the resulting hydrazones (Vietnam Journal of Science and Technology, 2023).
Molecular Structure Analysis
The molecular structure of hydrazone derivatives can significantly vary depending on the substituents attached to the hydrazone moiety. X-ray diffraction studies have elucidated the structures of various hydrazones, showing that these molecules can exist in different conformations and crystalline forms. For example, the structure of a related hydrazone compound was determined to be roughly planar, with a trans configuration around the C=N double bond, highlighting the influence of molecular structure on the compound's properties and reactivity (Acta Crystallographica Section E-structure Reports Online, 2004).
Chemical Reactions and Properties
Hydrazones undergo various chemical reactions, including tautomerism, which can affect their reactivity and chemical properties. The formation of metal complexes with hydrazones is a notable reaction, as these complexes often exhibit distinct electronic and structural characteristics. For instance, the synthesis and characterization of a Cu(II) complex with a related hydrazone demonstrated the compound's ability to coordinate with metal ions, forming complexes with specific geometric configurations and potentially altering the compound's reactivity and application scope (Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2008).
Physical Properties Analysis
The physical properties of hydrazones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of their substituents. Studies on the polymorphism of hydrazone derivatives indicate that these compounds can exhibit different crystalline forms, which can affect their physical stability and solubility. For example, research on the polymorphism of 4-hydroxybenzaldehyde-4-nitrophenylhydrazone revealed that knowledge of a compound's polymorphic forms is crucial for understanding its physical properties and for designing materials with desired characteristics (Crystallography Reports, 2003).
Chemical Properties Analysis
The chemical properties of "this compound" are characterized by its ability to engage in various chemical reactions, including those involving its hydrazone linkage and nitro group. These functional groups can participate in redox reactions, coordination with metal ions, and hydrogen bonding, contributing to the compound's chemical behavior and potential applications in synthesis and materials science. The study of hydrazone derivatives as antioxidants and selective inhibitors showcases the influence of structural features on their chemical properties and biological activities (Journal of Enzyme Inhibition and Medicinal Chemistry, 2019).
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various changes . For instance, some thiazole derivatives have shown anti-inflammatory and analgesic activity with a fast onset of action .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have demonstrated potent effects on prostate cancer , suggesting potential antitumor or cytotoxic effects.
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the surrounding environment .
将来の方向性
特性
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-20(22)14-8-6-12(7-9-14)10-17-19-16-18-15(11-23-16)13-4-2-1-3-5-13/h1-11H,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWZTAARPLNDKN-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5766244.png)
![4-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5766259.png)
![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766265.png)
![ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5766272.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B5766279.png)

![N-ethyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5766310.png)
![N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5766314.png)

![2-(benzylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5766327.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5766331.png)
![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5766334.png)
![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5766341.png)
![N-[4-(diethylamino)benzyl]-1-ethyl-1H-benzimidazol-2-amine](/img/structure/B5766344.png)